molecular formula C38H32NiO2P2+2 B080369 Bis(triphenylphosphine)dicarbonylnickel CAS No. 13007-90-4

Bis(triphenylphosphine)dicarbonylnickel

Cat. No. B080369
CAS RN: 13007-90-4
M. Wt: 641.3 g/mol
InChI Key: SLFKPACCQUVAPG-UHFFFAOYSA-P
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Description

Synthesis Analysis

The synthesis of bis(triphenylphosphine)dicarbonylnickel and related complexes often involves the coordination of carbon monoxide and triphenylphosphine ligands to a nickel center. These processes highlight the versatility of nickel in forming stable organometallic compounds with diverse ligands.

Molecular Structure Analysis

Molecular structure analyses of similar compounds, such as those containing rhenium in place of nickel, have been determined through X-ray diffraction methods. These studies reveal the octahedral coordination geometry around the metal center, with ligands like phosphine and carbon monoxide occupying various positions in the coordination sphere (E. Forsellini et al., 1982)[https://consensus.app/papers/structure-forsellini/b3d4096aaec35a90983ed0d821ad3ff7/?utm_source=chatgpt].

Scientific Research Applications

  • Catalysis and Chemical Synthesis:

    • It has been used in the catalysis of addition reactions, specifically in the context of steroidal acetylenes and allyl alcohols, demonstrating its role in synthesizing complex organic compounds (Trust, Kulawiec, & Hammes, 1993).
    • The compound plays a role in the copolymerization of acetophenone and 1,4-bis((trimethylsilyl)ethynyl)benzene, contributing to the creation of linear copolymers and hyperbranched materials (Londergan, You, Thompson, & Weber, 1998).
    • It is effective in the selective reduction of carbonyl compounds to alcohols, showcasing its utility in organic synthesis (Fleet & Harding, 1981).
  • Chemical Structure and Properties:

    • Studies have detailed the crystal and molecular structure of similar compounds, providing insights into their geometrical and electronic properties (Forsellini et al., 1982).
  • Pharmaceutical and Medicinal Chemistry:

    • The compound's derivatives have been explored for their potential in the synthesis of pharmaceutically relevant molecules, like the synthesis of ganoderic acid, an angiotensin-converting enzyme inhibitor (Trust, Kulawiec, & Hammes, 1993).
  • Material Science and Engineering:

    • In the field of material science, it has been employed in the synthesis of cross-conjugated unsaturated materials, which are important for various applications in materials engineering (Londergan, You, Thompson, & Weber, 1998).

Safety And Hazards

Bis(triphenylphosphine)dicarbonylnickel is classified as a skin sensitizer and a carcinogen . It’s fatal if swallowed or in contact with skin . It may cause an allergic skin reaction and may cause cancer . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

properties

IUPAC Name

carbon monoxide;nickel;triphenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2CO.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;/h2*1-15H;;;/p+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFKPACCQUVAPG-UHFFFAOYSA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32NiO2P2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name Bis(triphenylphosphine)dicarbonylnickel
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Product Name

Dicarbonylbis(triphenylphosphine)nickel

CAS RN

13007-90-4
Record name Bis(triphenylphosphine)dicarbonylnickel
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Record name Dicarbonylbis(triphenylphosphine)nickel
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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